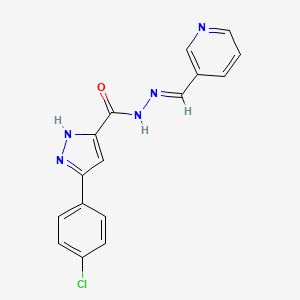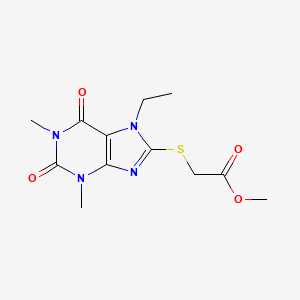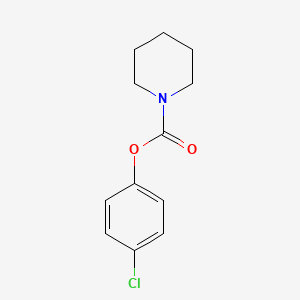
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This particular compound features a naphthyl group attached to the nitrogen atom of the amide, and a substituted phenyl group attached to the double bond. The presence of ethoxy and methoxy substituents on the phenyl ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate aldehyde with an amide in the presence of a base. For instance, 4-ethoxy-3-methoxybenzaldehyde can be reacted with naphthylamine in the presence of a base such as sodium hydride to form the desired enamide.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Substituted phenyl derivatives with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-naphthylprop-2-enamide: Similar structure but lacks the ethoxy group.
(2E)-3-(4-ethoxyphenyl)-N-naphthylprop-2-enamide: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both ethoxy and methoxy groups on the phenyl ring of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthylprop-2-enamide makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-26-20-13-11-16(15-21(20)25-2)12-14-22(24)23-19-10-6-8-17-7-4-5-9-18(17)19/h4-15H,3H2,1-2H3,(H,23,24)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVZRXPEPTHGP-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
![ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B5519542.png)


![[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B5519566.png)
![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)
![N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine](/img/structure/B5519577.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)
